

# Ezatiostat versus lenalidomide in non-del(5q) MDS models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Ezatiostat |           |  |  |  |
| Cat. No.:            | B549236    | Get Quote |  |  |  |

An Objective Comparison of **Ezatiostat** and Lenalidomide in Non-del(5q) Myelodysplastic Syndromes (MDS) Models

This guide provides a detailed comparison of **ezatiostat** and lenalidomide, two therapeutic agents investigated for the treatment of myelodysplastic syndromes (MDS) in patients without the chromosome 5q deletion (non-del(5q)). The information is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, clinical efficacy from reported studies, and the experimental frameworks used for their evaluation.

### **Overview and Mechanism of Action**

**Ezatiostat** and lenalidomide operate through distinct molecular pathways to exert their effects on hematopoietic cells.

**Ezatiostat**: A glutathione S-transferase P1-1 (GST-P1) inhibitor, **ezatiostat** is a prodrug that is metabolized to its active form, TLK117.[1] GST-P1 is an enzyme overexpressed in many cancers that negatively regulates the c-Jun N-terminal kinase (JNK) pathway by binding to JNK.[1] By inhibiting GST-P1, **ezatiostat**'s active metabolite facilitates the dissociation and subsequent activation of JNK.[1] Activated JNK then promotes the growth, maturation, and differentiation of hematopoietic progenitor cells while inducing apoptosis in leukemia cell lines. [1][2][3]





Click to download full resolution via product page







Lenalidomide: An immunomodulatory drug (IMiD), lenalidomide's mechanism is centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] Lenalidomide binds to CRBN, altering the substrate specificity of the complex.[5][6] This leads to the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][7] The degradation of these factors is linked to the anti-proliferative and immunomodulatory effects of the drug.[6] In non-del(5q) MDS, lenalidomide is also suggested to enhance the erythropoietin (EPO) receptor signaling pathway.[8]





Click to download full resolution via product page

## Clinical Efficacy in Non-del(5q) MDS

Clinical trials have evaluated both drugs as monotherapies and in combination for low to intermediate-1 risk non-del(5q) MDS. The primary endpoint for efficacy is typically Hematologic Improvement (HI) according to the 2006 International Working Group (IWG) criteria.



### **Monotherapy Performance**

Direct head-to-head trials are scarce; however, data from separate studies provide insight into their individual efficacy.

| Drug         | Study         | Key Efficacy<br>Endpoint                          | Result                                           | Citation |
|--------------|---------------|---------------------------------------------------|--------------------------------------------------|----------|
| Lenalidomide | MDS-005       | RBC-Transfusion<br>Independence<br>(TI) ≥ 56 days | 26.9%<br>(Lenalidomide)<br>vs. 2.5%<br>(Placebo) | [9]      |
| Lenalidomide | Retrospective | Erythroid<br>Response Rate                        | 25% - 27%                                        | [10]     |
| Ezatiostat   | Phase 2       | RBC-Transfusion<br>Independence                   | 29%                                              | [11]     |
| Ezatiostat   | Phase 2       | Hematologic<br>Improvement-<br>Erythroid (HI-E)   | 26%                                              | [3]      |

### **Combination Therapy Performance**

A Phase 1 dose-ranging study evaluated the safety and efficacy of **ezatiostat** combined with lenalidomide in 19 patients with non-del(5q) MDS.[2][12]



| Dose Group (Ezatiosta t + Lenalido mide) | Evaluable<br>Patients<br>(n) | HI-E<br>Respons<br>e | HI-<br>Platelet<br>(HI-P)<br>Respons<br>e | HI-<br>Neutrophi<br>I (HI-N)<br>Respons<br>e | RBC-TI<br>Achieved             | Citation |
|------------------------------------------|------------------------------|----------------------|-------------------------------------------|----------------------------------------------|--------------------------------|----------|
| 2000 mg +<br>10 mg                       | 10                           | 40% (4/10)           | 60% (3/5)                                 | 33% (1/3)                                    | 43% (3/7)<br>of TD<br>patients | [12][13] |
| 2500 mg +<br>10 mg                       | 4                            | 25% (1/4)            | -                                         | -                                            | -                              | [12][13] |
| Overall                                  | -                            | -                    | 60% (3/5<br>thrombocyt<br>openic pts)     | -                                            | 43% (3/7<br>TD<br>patients)    | [2][12]  |

HI-E: Hematologic Improvement-Erythroid; HI-P: Hematologic Improvement-Platelet; HI-N: Hematologic Improvement-Neutrophil; RBC-TI: Red Blood Cell Transfusion Independence; TD: Transfusion-Dependent.

Notably, one patient who was previously ineffective to lenalidomide monotherapy became transfusion independent with the combination therapy.[2][12] Multilineage responses were observed, with one patient experiencing a complete trilineage response.[2][12] The combination was found to be tolerable, with an adverse event profile consistent with each drug administered alone.[13]

## **Experimental Protocols & Methodologies**

The clinical evaluation of these drugs follows structured protocols designed to assess safety, tolerability, and efficacy.

# Study Design: Phase 1 Combination Trial (Ezatiostat + Lenalidomide)

The primary methodology for evaluating the combination therapy was a Phase 1, open-label, dose-ranging study.[2][12]







- Objective: To determine the safety, tolerability, and recommended Phase 2 dose of ezatiostat in combination with a fixed dose of lenalidomide.
- Patient Population: Patients diagnosed with low to intermediate-1 risk non-del(5q) MDS.[12]
- Treatment Regimen: **Ezatiostat** was administered orally at doses of 2000 mg or 2500 mg per day, combined with 10 mg of lenalidomide, on days 1-21 of a 28-day cycle.[12][13]
- Assessments:
  - Safety: Monitored through the incidence and severity of adverse events (AEs). Common non-hematologic AEs included fatigue, nausea, and diarrhea, while hematologic AEs included thrombocytopenia and neutropenia.[12][13]
  - Efficacy: Hematologic improvement and transfusion independence were assessed using the IWG 2006 criteria.[12]





Click to download full resolution via product page



### **Summary and Conclusion**

**Ezatiostat** and lenalidomide present two different therapeutic strategies for non-del(5q) MDS.

- Mechanism: Ezatiostat targets the JNK signaling pathway to promote hematopoietic cell differentiation, while lenalidomide modulates the CRBN E3 ligase to induce degradation of key transcription factors.
- Efficacy: As monotherapies in non-del(5q) MDS, both agents demonstrate the ability to induce erythroid responses and transfusion independence in approximately a quarter of patients.[3][9][10][11]
- Combination Potential: Preclinical rationale and early clinical data suggest a potential
  synergistic or additive effect when combined. The combination of ezatiostat and
  lenalidomide was well-tolerated and showed promising multi-lineage responses, including in
  a patient who had previously failed lenalidomide monotherapy.[12][14][15]

The distinct mechanisms of action and the encouraging results from combination studies support the further development of **ezatiostat**, particularly in conjunction with lenalidomide, as a potential therapeutic option for patients with non-del(5q) MDS.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Lenalidomide Wikipedia [en.wikipedia.org]
- 6. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 7. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide: Myelodysplastic syndromes with del(5q) and beyond PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Outcome of patients treated for myelodysplastic syndromes without deletion 5q after failure of lenalidomide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Phase 1 dose-ranging study of ezatiostat hydrochloride in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS)
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. Ezatiostat hydrochloride for the treatment of myelodysplastic syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ezatiostat versus lenalidomide in non-del(5q) MDS models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549236#ezatiostat-versus-lenalidomide-in-non-del-5q-mds-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com